N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is efficient, with good functional group tolerance and high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its eco-friendly nature, minimal solvent usage, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like JAK1 and JAK2.
Industry: Utilized in material sciences for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation . By inhibiting these enzymes, the compound can modulate these pathways and exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 7-Hydroxy-5-methyl-1,3,4-triazindolizine
- 1,2,4-Triazolo[4,3-a]quinoxaline
Uniqueness
N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C15H17N5O |
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Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C15H17N5O/c1-10-8-11(2)20-15(17-10)18-14(19-20)16-9-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H,16,19) |
InChI Key |
HBYSQPXZHKBSGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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